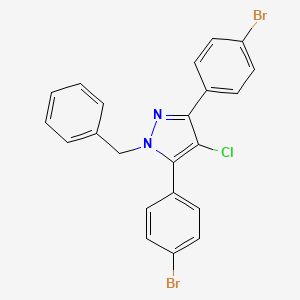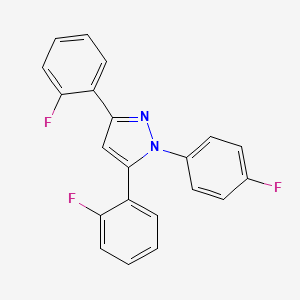
1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes through a Knoevenagel condensation reaction. The resulting intermediate undergoes further reactions, such as cyclization and halogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like amines or thiols.
Scientific Research Applications
1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,5-bis(4-chlorophenyl)-4-chloro-1H-pyrazole
- 1-benzyl-3,5-bis(4-fluorophenyl)-4-chloro-1H-pyrazole
- 1-benzyl-3,5-bis(4-methylphenyl)-4-chloro-1H-pyrazole
Uniqueness
1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets. Additionally, the combination of benzyl, bromophenyl, and chloro substituents provides a distinct chemical profile that can be leveraged for various applications.
Properties
Molecular Formula |
C22H15Br2ClN2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(4-bromophenyl)-4-chloropyrazole |
InChI |
InChI=1S/C22H15Br2ClN2/c23-18-10-6-16(7-11-18)21-20(25)22(17-8-12-19(24)13-9-17)27(26-21)14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
QRRRJHLHEOHSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Furan-2-yl[7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10920058.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10920067.png)
![2-({(2E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B10920076.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10920082.png)
![N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920084.png)
![1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(2-phenylethyl)thiourea](/img/structure/B10920085.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10920087.png)
![N-benzyl-3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzamide](/img/structure/B10920098.png)
![Methyl 2-cyclopropyl-5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10920104.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10920107.png)
![N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920115.png)
